(2,4,6-Trichloro-3-methoxyphenyl)boronic acid (2,4,6-Trichloro-3-methoxyphenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18789459
InChI: InChI=1S/C7H6BCl3O3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2,12-13H,1H3
SMILES:
Molecular Formula: C7H6BCl3O3
Molecular Weight: 255.3 g/mol

(2,4,6-Trichloro-3-methoxyphenyl)boronic acid

CAS No.:

Cat. No.: VC18789459

Molecular Formula: C7H6BCl3O3

Molecular Weight: 255.3 g/mol

* For research use only. Not for human or veterinary use.

(2,4,6-Trichloro-3-methoxyphenyl)boronic acid -

Specification

Molecular Formula C7H6BCl3O3
Molecular Weight 255.3 g/mol
IUPAC Name (2,4,6-trichloro-3-methoxyphenyl)boronic acid
Standard InChI InChI=1S/C7H6BCl3O3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2,12-13H,1H3
Standard InChI Key NQLFRYVGSQDZSZ-UHFFFAOYSA-N
Canonical SMILES B(C1=C(C(=C(C=C1Cl)Cl)OC)Cl)(O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

(2,4,6-Trichloro-3-methoxyphenyl)boronic acid features a phenyl ring with chlorine substituents at the 2, 4, and 6 positions, a methoxy group at position 3, and a boronic acid group (B(OH)2-\text{B(OH)}_2) at position 1. This arrangement creates a sterically hindered environment that influences its reactivity in cross-coupling reactions. The IUPAC name, (2,4,6-trichloro-3-methoxyphenyl)boronic acid, reflects this substitution pattern .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC7H6BCl3O3\text{C}_7\text{H}_6\text{BCl}_3\text{O}_3
Molecular Weight255.29 g/mol
Purity≥97%
Physical FormSolid
CAS NumberNot explicitly listed

The compound’s planar boronic acid group enables reversible covalent interactions with diols, a property leveraged in carbohydrate sensing and targeted drug delivery.

Spectroscopic and Computational Data

The InChI code (1S/C7H6BCl3O3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2,12-13H,1H3\text{1S/C}_7\text{H}_6\text{BCl}_3\text{O}_3/\text{c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13}/\text{h2,12-13H,1H3}) and SMILES notation (B(O)(O)C1=C(C(=C(C=C1Cl)Cl)OC)Cl\text{B(O)(O)C1=C(C(=C(C=C1Cl)Cl)OC)Cl}) provide precise descriptors for computational modeling . Density functional theory (DFT) studies predict strong electron-withdrawing effects from the chlorine substituents, enhancing electrophilicity at the boron center.

Synthesis and Optimization Strategies

Palladium-Catalyzed Cross-Coupling

The primary synthesis route involves palladium-catalyzed Miyaura borylation of 2,4,6-trichloro-3-methoxybromobenzene. Using catalysts like Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 and ligands such as SPhos\text{SPhos}, the reaction proceeds in tetrahydrofuran (THF) at 60–80°C, achieving yields of 70–85%.

Table 2: Representative Synthesis Conditions

ParameterOptimal ValueImpact on Yield
CatalystPd(dppf)Cl2\text{Pd(dppf)Cl}_2Enhances transmetalation rate
LigandSPhos\text{SPhos}Stabilizes Pd intermediates
SolventTHFImproves substrate solubility
Temperature70°CBalances kinetics/stability

Alternative methods include direct boronation using B2(pin)2\text{B}_2\text{(pin)}_2 in the presence of iridium catalysts, though yields are lower (~50%).

Purification and Characterization

Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol-water mixtures . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) (1H^1\text{H}, 13C^{13}\text{C}, 11B^{11}\text{B}) confirm purity and structural integrity .

Chemical Reactivity and Applications

Suzuki-Miyaura Coupling

The compound serves as a key building block in Suzuki-Miyaura reactions, forming biaryl structures essential in pharmaceuticals. For example, coupling with 4-bromoanisole yields a biphenyl derivative used in kinase inhibitor development. The reaction mechanism involves:

  • Oxidative Addition: Pd(0) inserts into the aryl halide bond.

  • Transmetalation: Boronic acid transfers the aryl group to Pd.

  • Reductive Elimination: Pd releases the biaryl product.

Reversible Diol Binding

The boronic acid group forms cyclic esters with vicinal diols (e.g., glucose), enabling applications in:

  • Glucose Sensors: Conjugated with fluorescent tags for diabetes monitoring.

  • Drug Delivery: pH-sensitive release in tumor microenvironments.

Table 3: Binding Affinity with Selected Diols

DiolKdK_d (µM)Application
Glucose12.3 ± 1.5Biosensing
Fructose8.9 ± 0.9Diagnostic assays
Catechol5.4 ± 0.7Polymer crosslinking

Challenges and Future Directions

Synthetic Limitations

Current methods face challenges in scaling due to palladium costs and ligand sensitivity. Future research may explore iron- or nickel-catalyzed systems for sustainable production.

Therapeutic Optimization

Enhancing blood-brain barrier penetration and reducing off-target effects remain critical. Prodrug strategies, such as esterification of the boronic acid group, are under investigation.

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